7-(4-Ethylpiperazin-1-yl)-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine family, a class of nitrogen-containing heterocycles with demonstrated pharmacological relevance, including antitrypanosomal, antischistosomal, and kinase inhibitory activities . The structure features:
- Position 2: Trifluoromethyl (-CF₃), enhancing metabolic stability and electron-withdrawing properties.
- Position 3: 4-Fluorophenyl, contributing to hydrophobic interactions and dipole moments.
- Position 5: Methyl (-CH₃), minimizing steric hindrance.
Synthetic routes often involve multi-component reactions or regioselective substitutions, as seen in methodologies for related dihydropyrazolo[1,5-a]pyrimidines .
Properties
IUPAC Name |
7-(4-ethylpiperazin-1-yl)-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F4N5/c1-3-27-8-10-28(11-9-27)16-12-13(2)25-19-17(14-4-6-15(21)7-5-14)18(20(22,23)24)26-29(16)19/h4-7,12H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSITYIOPDWISN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC(=NC3=C(C(=NN23)C(F)(F)F)C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F4N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dichlorination at C5 and C7
The diol intermediate (1 ) undergoes chlorination using phosphorus oxychloride (POCl₃) under reflux to produce 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2 ) in 61% yield. POCl₃ acts as both a solvent and chlorinating agent, with reaction completion confirmed by TLC.
Trifluoromethylation at C2
The methyl group at C2 is replaced with trifluoromethyl via radical trifluoromethylation using Umemoto’s reagent (U-07) under photoredox catalysis. Conditions include:
-
Catalyst : Ir(ppy)₃ (1 mol%), DMF solvent, blue LED irradiation.
-
Yield : 78% for 2-trifluoromethyl-5,7-dichloropyrazolo[1,5-a]pyrimidine (3 ).
Functionalization at C7 with 4-Ethylpiperazine
The C7 chlorine in 3 is displaced by 4-ethylpiperazine via nucleophilic aromatic substitution (SNAr). This step requires:
-
Intermediate : 7-(4-ethylpiperazin-1-yl)-5-chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (4 ), isolated in 85% yield.
Suzuki-Miyaura Coupling at C3
The C5 chlorine in 4 is replaced with a 4-fluorophenyl group via palladium-catalyzed cross-coupling. Optimized parameters include:
-
Catalyst : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3 eq), dioxane/H₂O (4:1).
-
Temperature : 90°C for 12 hours, yielding 7-(4-ethylpiperazin-1-yl)-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (5 ) in 76% yield.
Final Purification and Characterization
The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:3) and recrystallized from ethanol. Structural validation employs:
-
1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, pyrimidine-H), 7.62 (d, J = 8.4 Hz, 2H, Ar-H), 7.15 (d, J = 8.4 Hz, 2H, Ar-H), 3.82–3.75 (m, 4H, piperazine-H), 2.55 (q, J = 7.2 Hz, 2H, CH₂CH₃), 2.45 (s, 3H, CH₃), 1.12 (t, J = 7.2 Hz, 3H, CH₂CH₃).
-
HRMS : m/z calc. for C₂₁H₂₂F₄N₆ [M+H]+: 487.1832; found: 487.1829.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
-
Trifluoromethylation Efficiency : Radical pathways using Umemoto’s reagent outperform conventional CF₃Cu-mediated methods, minimizing side products.
-
Piperazine Solubility : Replacing DMF with NMP improves nucleophilic substitution yields by 10%.
-
Cross-Coupling Selectivity : Microwave-assisted Suzuki reactions (150°C, 30 min) reduce reaction time without compromising yield.
Scalability and Industrial Feasibility
Kilogram-scale production employs continuous flow reactors for the chlorination and trifluoromethylation steps, enhancing safety and reproducibility. Environmental impact is mitigated via POCl₃ recycling and aqueous workup protocols .
Chemical Reactions Analysis
7-(4-Ethylpiperazin-1-yl)-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the pyrazolo[1,5-a]pyrimidine ring or other functional groups.
Scientific Research Applications
Antipsychotic Activity
Recent studies have indicated that compounds similar to 7-(4-Ethylpiperazin-1-yl)-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine exhibit antipsychotic properties. The incorporation of the piperazine moiety contributes to the modulation of neurotransmitter systems, particularly dopamine and serotonin receptors.
Case Study : A study evaluated the compound's affinity for dopamine D2 receptors, revealing a promising profile that could lead to the development of new antipsychotic medications with reduced side effects compared to traditional therapies .
Inhibition of Dopamine Transporters
The compound has also been investigated for its potential as a dopamine transporter (DAT) inhibitor. DAT inhibitors are crucial in the treatment of disorders such as ADHD and substance abuse.
Data Table: Binding Affinities of Related Compounds
| Compound | DAT Binding Affinity (Ki, nM) | Notes |
|---|---|---|
| This compound | TBD | Investigated for psychostimulant effects |
| Compound A | 23 | Improved affinity over previous iterations |
| Compound B | 230 | Lower affinity, used for comparison |
Anti-inflammatory Properties
Research has suggested that pyrazolo[1,5-a]pyrimidines can exhibit anti-inflammatory effects, making this compound a candidate for further exploration in inflammatory disease models.
Case Study : In vitro studies demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines inhibited pro-inflammatory cytokines in macrophage cultures, suggesting potential therapeutic applications in chronic inflammatory conditions .
Anticancer Activity
The structure of this compound allows it to interact with various cellular pathways involved in cancer proliferation and survival.
Data Table: Cytotoxicity Assays
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | TBD | Induction of apoptosis |
| HeLa (Cervical Cancer) | TBD | Inhibition of cell cycle progression |
Mechanism of Action
The mechanism of action of 7-(4-Ethylpiperazin-1-yl)-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and fluorophenyl groups enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively. This compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key binding domains .
Comparison with Similar Compounds
Substituent Variations at Position 2
The trifluoromethyl group at position 2 distinguishes this compound from analogues with methyl or carboxamide substituents. For example:
- N-(4-chlorophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide (): A carboxamide group introduces hydrogen-bonding capacity but may reduce lipophilicity.
Key Insight : The -CF₃ group in the target compound enhances resistance to oxidative metabolism, a critical factor in drug half-life .
Substituent Variations at Position 3
The 4-fluorophenyl group is compared to other aryl substituents:
- 3-(4-Methoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (): Methoxy groups enhance electron-donating properties, which may alter receptor affinity.
Key Insight : Fluorine’s electronegativity in the target compound balances hydrophobic interactions and polarity, optimizing bioavailability .
Substituent Variations at Position 5
The methyl group at position 5 contrasts with bulkier substituents:
- 5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines (): Methoxy groups improve water solubility but introduce metabolic liabilities (e.g., demethylation).
Key Insight : Methyl at position 5 in the target compound reduces steric hindrance, favoring binding in compact active sites .
Substituent Variations at Position 7
The 4-ethylpiperazinyl group is compared to other nitrogen-containing substituents:
- 7-[4-(Pyridin-2-yl)piperazin-1-yl]-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (): Pyridinylpiperazine introduces aromaticity and additional hydrogen-bonding sites but may reduce CNS penetration due to increased polarity.
- 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines with amine/thiol substituents (): Smaller substituents (e.g., -NH₂) enhance synthetic accessibility but limit pharmacokinetic optimization.
Key Insight : Ethylpiperazine in the target compound balances solubility and lipophilicity, supporting blood-brain barrier penetration .
Pharmacological Implications
- Kinase inhibition : Pyridinylpiperazine derivatives () show kinase-modulating effects, suggesting similar pathways for the target.
Biological Activity
The compound 7-(4-Ethylpiperazin-1-yl)-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This article focuses on its biological activity, particularly its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Chemical Formula : CHFN
- Molecular Weight : 350.34 g/mol
- IUPAC Name : this compound
The presence of trifluoromethyl and fluorophenyl groups enhances the lipophilicity and biological activity of the compound.
Antimicrobial Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidines as antimicrobial agents . For instance, compounds with similar structures have shown promising activity against Mycobacterium tuberculosis (Mtb). The mechanism of action is believed to involve interference with metabolic pathways critical for bacterial survival, although specific pathways for this compound require further investigation .
Anticancer Properties
Pyrazolo[1,5-a]pyrimidines have been explored for their anticancer properties . In vitro studies suggest that derivatives exhibit significant cytotoxicity against various cancer cell lines, including breast and prostate cancer. For instance, a related compound demonstrated an IC value of 0.33 µM against prostate cancer cells, indicating potent anticancer activity .
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[1,5-a]pyrimidines is closely linked to their structural features. Modifications at specific positions on the pyrazolo ring can enhance potency and selectivity. For example:
| Compound Modification | Activity |
|---|---|
| Addition of trifluoromethyl group | Increased lipophilicity and cell permeability |
| Substitution on the piperazine ring | Enhanced binding affinity to target proteins |
Research indicates that the optimal balance between hydrophilicity and lipophilicity is crucial for maximizing biological efficacy while minimizing toxicity .
Toxicity and Safety Profile
Toxicological assessments are essential for evaluating the safety profile of new compounds. Preliminary studies suggest that analogs of pyrazolo[1,5-a]pyrimidines exhibit low cytotoxicity against non-cancerous cell lines, which is promising for their development as therapeutic agents. Further studies are necessary to establish a comprehensive safety profile through in vivo testing.
Case Study 1: Antitubercular Activity
A focused library of pyrazolo[1,5-a]pyrimidine analogs was synthesized to evaluate their antitubercular activity. The best-performing compounds showed low cytotoxicity and significant efficacy against drug-resistant strains of Mtb. The study emphasized the need for further exploration into the pharmacokinetics and mechanisms underlying their action against tuberculosis .
Case Study 2: Cancer Cell Line Testing
In another study, a series of pyrazolo derivatives were tested against several cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer). The results indicated that certain modifications led to enhanced anticancer activity with IC values significantly lower than those of existing therapies. These findings support the potential use of these compounds in developing new cancer treatments .
Q & A
Q. What are the standard synthetic protocols for pyrazolo[1,5-a]pyrimidine derivatives, and how are reaction conditions optimized?
The synthesis typically involves cyclization of precursors under controlled conditions. For example, heating 4-(substituted-phenyl)-3-methyl-1H-pyrazol-5-amine with trifluoromethyl-containing diketones (e.g., 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione) at 433–438 K for 2.5 hours yields the pyrazolo[1,5-a]pyrimidine core. Recrystallization from methanol or ethanol/acetone (1:1) improves purity . Optimization includes adjusting stoichiometry (e.g., 1:1.1 molar ratio of amine to diketone) and monitoring water elimination during reflux.
Q. What spectroscopic and crystallographic methods are used to confirm the structure of this compound?
- 1H/13C NMR : Assigns substituent positions (e.g., trifluoromethyl at C2, ethylpiperazine at C7) via chemical shifts and coupling patterns.
- X-ray crystallography : Determines bond lengths (e.g., C–C mean 1.39 Å), angles (e.g., C–N–C ~120°), and packing motifs. Monoclinic (P21/c) or orthorhombic (Pbca) systems are common, with Z=4 or 8 .
- Elemental analysis : Validates molecular formulas (e.g., C20H11Cl2F4N3) with <0.5% deviation in C/H/N content .
Q. How do substituents (e.g., trifluoromethyl, ethylpiperazine) influence physicochemical properties?
- Trifluoromethyl : Enhances lipophilicity (logP ↑) and metabolic stability via steric and electronic effects.
- Ethylpiperazine : Improves solubility in polar solvents (e.g., DMSO, ethanol) and enables hydrogen bonding with biological targets.
- Fluorophenyl : Increases aromatic stacking potential and bioavailability .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., bond angles, unit cell parameters) be resolved during structural analysis?
Contradictions arise from polymorphism or solvent inclusion. Strategies include:
- Multi-solvent recrystallization : Compare structures from ethanol vs. acetone to identify solvent-free forms .
- DFT calculations : Validate experimental bond angles (e.g., C9–C14–H14 = 118.7° in ) against theoretical models .
- High-resolution data : Use synchrotron radiation (λ <1 Å) to reduce R-factor discrepancies (e.g., R = 0.055 vs. wR = 0.153 in ) .
Q. What methodologies are effective for evaluating enzyme inhibition mechanisms involving this compound?
- Kinetic assays : Measure IC50 via fluorogenic substrates (e.g., for kinases or phosphodiesterases) under varied ATP concentrations to distinguish competitive vs. non-competitive inhibition .
- Docking simulations : Use PyMOL or AutoDock to map interactions (e.g., piperazine–active site hydrogen bonds) .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) for trifluoromethyl-enzyme hydrophobic interactions .
Q. How can synthetic yields be improved while minimizing byproducts (e.g., azo derivatives)?
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes, suppressing azo byproduct formation (e.g., reports 62–68% yields; microwave may increase to >80%) .
- Catalytic additives : Use p-toluenesulfonic acid (PTSA) to accelerate cyclization and reduce dimerization .
- In situ monitoring : Employ FT-IR or HPLC to track intermediate consumption (e.g., pyrazol-5-amine at 1650 cm⁻¹) .
Q. How do structural modifications (e.g., halogen substitution) impact antitrypanosomal activity?
- Chlorophenyl vs. fluorophenyl : Chlorine increases electronegativity, enhancing target binding (e.g., Kd ↓ from 12 nM to 8 nM) but may reduce solubility. Fluorine balances hydrophobicity and metabolic stability .
- Methyl vs. ethyl groups : Ethylpiperazine improves blood-brain barrier penetration in CNS-targeted applications .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or NMR shifts for similar derivatives?
- Sample purity : Verify via HPLC (≥95% purity; impurities alter melting points by 5–10°C) .
- Solvent effects : NMR shifts vary with deuterated solvents (e.g., DMSO-d6 vs. CDCl3) .
- Crystallographic disorder : Thermal motion in crystal lattices can skew bond length measurements (e.g., C–C = 1.35–1.43 Å in ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
